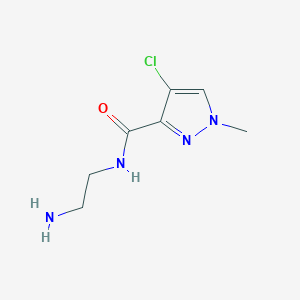
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide, also known as OTCC, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Chromenon-Thiazol-Hybridstruktur dieser Verbindung macht sie zu einem vielversprechenden Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als Antitumormittel untersucht, da sie das Tumorwachstum hemmen und die Apoptose in Krebszellen induzieren kann . Weitere Untersuchungen zu ihrem Wirkmechanismus und spezifischen Krebsarten könnten wertvolle Erkenntnisse liefern.
Antibakterielle und Antimykotische Aktivität
Die einzigartige Struktur der Verbindung deutet auf ein potenzielles antimikrobielles Potenzial hin. Forscher haben ihre antibakterielle und antimykotische Wirkung gegen verschiedene Krankheitserreger evaluiert. Sie könnte als Leitstruktur für die Entwicklung neuer Antibiotika oder Antimykotika dienen .
Cholinesterase- und Monoaminoxidase-Hemmung
Cholinesterase- und Monoaminoxidase (MAO)-Enzyme sind relevante Zielstrukturen für neurologische Erkrankungen. Einige Cumarinderivate, darunter N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexancarboxamid, zeigen eine inhibitorische Aktivität gegenüber diesen Enzymen. Die Untersuchung ihres Potenzials bei neurodegenerativen Erkrankungen ist unerlässlich .
Antioxidative Eigenschaften
Das Chromenon-Thiazol-Gerüst der Verbindung deutet auf ein antioxidatives Potenzial hin. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress und der Vorbeugung von altersbedingten Krankheiten. Forscher haben ihre Radikalfänger-Eigenschaften untersucht .
Chemische Sensoren und Materialwissenschaften
Auf Cumarin basierende fluoreszierende Chemosensoren finden Anwendung in der bioorganischen Chemie und den Materialwissenschaften. Die Fluoreszenzeigenschaften der Verbindung könnten für die Detektion spezifischer Analyten oder die Überwachung biologischer Prozesse genutzt werden .
Wirkmechanismus
Target of Action
Compounds containing a 1,3-thiazole ring, which is present in this compound, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially influence its bioavailability.
Result of Action
Compounds containing a thiazole ring have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents could potentially be influenced by environmental factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not fully elucidated. Compounds in the coumarin-thiazole class have been reported to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact enzymes, proteins, and other biomolecules that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide interacts with are yet to be identified.
Cellular Effects
In vitro evaluation of coumarin compounds, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide, has revealed cytotoxicity against various cell lines . The compound influences cell function by exerting cytotoxic effects, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is not fully understood. It is known that coumarin-thiazole hybrids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of similar coumarin compounds have been studied .
Dosage Effects in Animal Models
The effects of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not well-known. Coumarin-thiazole hybrids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is not well-known. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUXDNFXSIVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

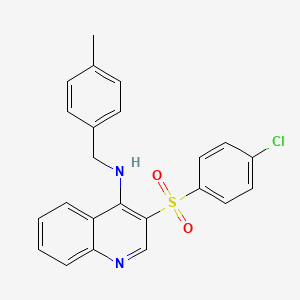


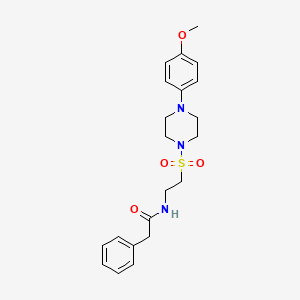
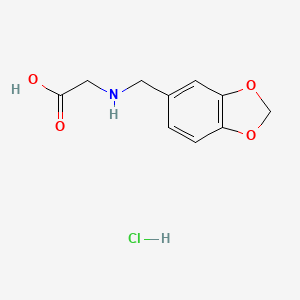
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
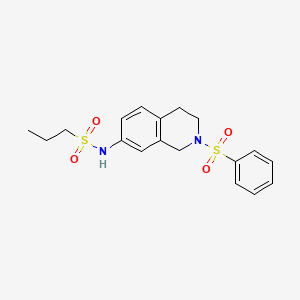
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
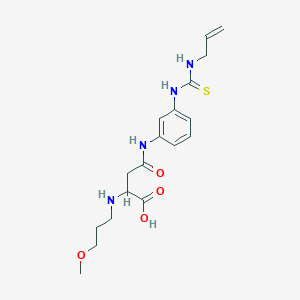
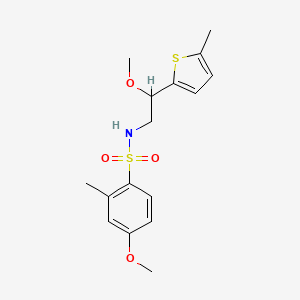
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
